1-Methyl-2-(pyridin-3-yl)piperidine-3-carbaldehyde
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Overview
Description
1-Methyl-2-(pyridin-3-yl)piperidine-3-carbaldehyde is a heterocyclic compound that features a piperidine ring substituted with a pyridine moiety and an aldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-2-(pyridin-3-yl)piperidine-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the reaction of 3-pyridinecarboxaldehyde with 1-methylpiperidine under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent, such as tetrahydrofuran, to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like crystallization and distillation .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-2-(pyridin-3-yl)piperidine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products:
Oxidation: 1-Methyl-2-(pyridin-3-yl)piperidine-3-carboxylic acid.
Reduction: 1-Methyl-2-(pyridin-3-yl)piperidine-3-methanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-Methyl-2-(pyridin-3-yl)piperidine-3-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Methyl-2-(pyridin-3-yl)piperidine-3-carbaldehyde involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, metabolic processes, and gene expression.
Comparison with Similar Compounds
- 1-Methyl-2-(pyridin-2-yl)piperidine-3-carbaldehyde
- 1-Methyl-2-(pyridin-4-yl)piperidine-3-carbaldehyde
- 2-Methyl-3-(pyridin-3-yl)piperidine-4-carbaldehyde
Uniqueness: 1-Methyl-2-(pyridin-3-yl)piperidine-3-carbaldehyde stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its structural configuration allows for distinct interactions with molecular targets, making it a valuable compound in research and industrial applications .
Properties
Molecular Formula |
C12H16N2O |
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Molecular Weight |
204.27 g/mol |
IUPAC Name |
1-methyl-2-pyridin-3-ylpiperidine-3-carbaldehyde |
InChI |
InChI=1S/C12H16N2O/c1-14-7-3-5-11(9-15)12(14)10-4-2-6-13-8-10/h2,4,6,8-9,11-12H,3,5,7H2,1H3 |
InChI Key |
KVAYLFGLTIJXOZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC(C1C2=CN=CC=C2)C=O |
Origin of Product |
United States |
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